Ácido sulfosuccínico

Descripción general

Descripción

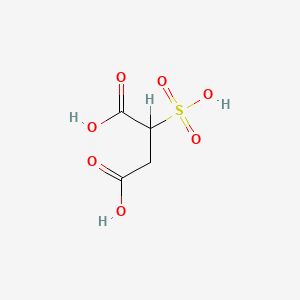

(±)-sulfobutanedioic acid, also known as sodium thiosuccinate or sulfosuccinate, belongs to the class of organic compounds known as thia fatty acids. These are fatty acid derivatives obtained by insertion of a sulfur atom at specific positions in the chain (±)-sulfobutanedioic acid is soluble (in water) and an extremely strong acidic compound (based on its pKa) (±)-sulfobutanedioic acid has been primarily detected in urine. Within the cell, (±)-sulfobutanedioic acid is primarily located in the cytoplasm and adiposome.

Aplicaciones Científicas De Investigación

Membranas de intercambio protónico para energía electroquímica

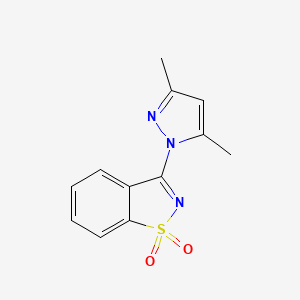

El ácido sulfosuccínico se utiliza en el desarrollo de membranas de intercambio protónico (PEM) sostenibles para aplicaciones de energía electroquímica. Estas PEM son componentes cruciales en las pilas de combustible y los electrolizadores. Al entrecruzar nanocristales de celulosa con ácido sulfosuccínico, los investigadores han mejorado la resistencia mecánica, la estabilidad al agua y la conductividad protónica de estas membranas. Esta innovación ofrece una alternativa de bajo costo y ecológica a los ionomeros convencionales de ácido perfluorosulfónico {svg_1}.

Tensioactivos en productos para el cuidado personal

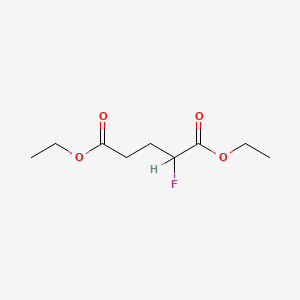

Como tensioactivo suave, los derivados del ácido sulfosuccínico, particularmente los sulfosuccinatos, se utilizan ampliamente en la industria cosmética. Mejoran la suavidad de los productos para el cuidado personal, como champús y limpiadores, debido a sus excelentes propiedades espumantes, humectantes, emulsionantes y solubilizantes. Su biodegradabilidad y su baja concentración micelar crítica los convierten en una opción preferida para formulaciones amigables con la piel {svg_2}.

Aplicaciones en la industria textil

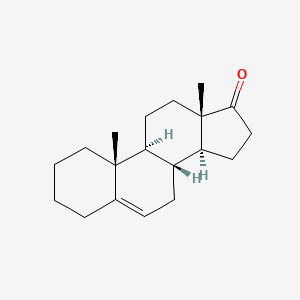

En la industria textil, el ácido sulfosuccínico se emplea por sus fuertes propiedades humectantes y emulsionantes. Ayuda en el procesamiento de fibras y tejidos, mejorando la absorción de colorantes y mejorando el acabado de los productos textiles. Su uso en este campo está impulsado por la necesidad de auxiliares de procesamiento de alto rendimiento y rentables {svg_3}.

Industria de polímeros y recubrimientos

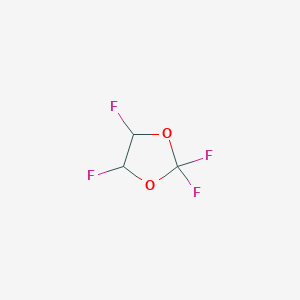

El ácido sulfosuccínico encuentra aplicaciones en la industria de polímeros y recubrimientos debido a su capacidad para actuar como plastificante y estabilizador. Ayuda a mejorar las propiedades de flujo de los polímeros y mejora la adhesión de los recubrimientos. Este compuesto también se utiliza en la síntesis de polímeros biodegradables, contribuyendo al desarrollo de materiales sostenibles {svg_4}.

Industria agrícola

En la agricultura, los tensioactivos a base de ácido sulfosuccínico se utilizan para mejorar la eficacia de los pesticidas y herbicidas. Mejoran la dispersión y la penetración de los agroquímicos en las superficies de las plantas, lo que lleva a una mejor protección de los cultivos y un mayor rendimiento. La biodegradabilidad de los tensioactivos también es beneficiosa para reducir el impacto ambiental {svg_5}.

Procesamiento de cuero

La industria del cuero utiliza ácido sulfosuccínico para sus procesos de curtido y teñido. Actúa como agente dispersante, asegurando una distribución uniforme de los agentes de curtido y los colorantes, lo que da como resultado productos de cuero uniformes y de alta calidad {svg_6}.

Industria de la impresión

El ácido sulfosuccínico se utiliza en la industria de la impresión como componente de las formulaciones de tinta. Mejora la humectación y la dispersión de los pigmentos, lo que da como resultado impresiones más nítidas y vibrantes. Su papel en las tintas de inyección de tinta es particularmente significativo, donde el secado rápido y la intensidad del color son esenciales {svg_7}.

Desarrollo de sensores electroquímicos

Investigaciones recientes han explorado el uso de ácido sulfosuccínico en el desarrollo de sensores electroquímicos. Estos sensores pueden detectar diversas sustancias con alta sensibilidad y selectividad, convirtiéndolos en herramientas valiosas para el monitoreo ambiental y el diagnóstico médico {svg_8}.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Sulfosuccinic acid, also known as dioctyl sulfosuccinate or DOSS, is primarily used as a surfactant . Its primary targets are the lipid membranes of cells, where it reduces surface tension and facilitates the interaction of water and lipids .

Mode of Action

Sulfosuccinic acid acts as an anionic surfactant . It reduces the surface tension of the stool, allowing more intestinal water and fat to combine with the stool . This action softens the stool and decreases the strain and discomfort associated with constipation .

Biochemical Pathways

The biochemical pathways affected by sulfosuccinic acid are primarily related to its surfactant properties. It interacts with lipid membranes, altering their properties and facilitating the interaction of water and lipids .

Pharmacokinetics

As a surfactant, it is primarily used topically or rectally, and its onset of action ranges from 12 hours to 5 days .

Result of Action

The primary result of sulfosuccinic acid’s action is the softening of the stool, which can alleviate constipation .

Action Environment

The action of sulfosuccinic acid can be influenced by various environmental factors. For instance, the efficiency of its crosslinking action in the formation of hydrogels can be affected by temperature, with optimal crosslinking occurring at 60°C for 4 hours, followed by a further curing step at 80°C for 2 hours

Análisis Bioquímico

Biochemical Properties

Sulfosuccinic acid plays a significant role in biochemical reactions due to its ability to act as a crosslinking agent and chelating agent. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can enhance or inhibit their activity. For example, sulfosuccinic acid is known to interact with polyvinyl alcohol to form crosslinked hydrogels, which are used in various applications such as drug delivery and tissue engineering . Additionally, sulfosuccinic acid can chelate metal ions, which can influence the activity of metalloenzymes and other metal-dependent biochemical processes .

Cellular Effects

Sulfosuccinic acid has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can affect the mechanical properties of cell membranes and enhance the stability of cell structures. Studies have demonstrated that sulfosuccinic acid can improve the performance of cation exchange membranes, which are used in desalination and other applications . These effects are likely due to the compound’s ability to interact with membrane proteins and other cellular components, thereby modulating their function and stability.

Molecular Mechanism

At the molecular level, sulfosuccinic acid exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to the formation of stable complexes that can alter their activity. For example, sulfosuccinic acid can crosslink with polyvinyl alcohol, resulting in the formation of hydrogels with enhanced mechanical properties . Additionally, sulfosuccinic acid can chelate metal ions, which can inhibit or activate metalloenzymes and other metal-dependent biochemical processes . These interactions can lead to changes in gene expression and other cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulfosuccinic acid can change over time due to its stability and degradation. Sulfosuccinic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions . Long-term studies have shown that sulfosuccinic acid can maintain its activity and stability for extended periods, making it a reliable reagent for various biochemical applications. Its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of sulfosuccinic acid can vary with different dosages in animal models. At low doses, sulfosuccinic acid is generally well-tolerated and can enhance the performance of various biochemical processes. At high doses, it can exhibit toxic or adverse effects, including irritation and damage to tissues . Studies have shown that the threshold for these effects can vary depending on the specific animal model and experimental conditions. It is important to carefully control the dosage of sulfosuccinic acid to avoid potential toxicity and ensure its beneficial effects.

Metabolic Pathways

Sulfosuccinic acid is involved in several metabolic pathways, including those related to sulfur amino acid metabolism. It can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, sulfosuccinic acid can act as a substrate for certain enzymes, leading to the production of various metabolites that can affect cellular function and metabolism. These interactions can have significant implications for the regulation of metabolic processes and the overall health of cells and tissues.

Transport and Distribution

Within cells and tissues, sulfosuccinic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the localization and accumulation of sulfosuccinic acid, affecting its activity and function. For example, sulfosuccinic acid can be transported into cells via specific transporters, where it can interact with intracellular proteins and other biomolecules to exert its effects.

Subcellular Localization

Sulfosuccinic acid can localize to specific subcellular compartments, where it can influence various cellular functions. It can be directed to these compartments through targeting signals or post-translational modifications that guide its movement within the cell . For example, sulfosuccinic acid can accumulate in the endoplasmic reticulum or other organelles, where it can interact with resident proteins and other biomolecules to modulate their activity. These interactions can have significant implications for the regulation of cellular processes and the overall function of the cell.

Propiedades

IUPAC Name |

2-sulfobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O7S/c5-3(6)1-2(4(7)8)12(9,10)11/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUAUXLGCMPNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52740-64-4 (di-NH4 salt), 13419-59-5 (tri-Na salt), 14933-03-0 (di-Na salt), 20526-58-3 9Na salt), 29454-16-8 (mono-Na salt), 55098-36-7 (Mg salt), 64051-32-7 (mono-NH4 salt), 75499-40-0 (NH4 salt), 94138-92-8 (tri-Li salt) | |

| Record name | Thiosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005138181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8042426 | |

| Record name | Sulfosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5138-18-1 | |

| Record name | Sulfosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5138-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005138181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X769MZ3BBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)

![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B1199634.png)

![1-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1199643.png)

![trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1199652.png)